1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine
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Overview
Description
1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine is a chemical compound with the molecular formula C9H9BrN4 It is a derivative of pyrazole and pyridine, which are both important scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 5-bromopyridine-3-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with various nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of the original compound.
Oxidation and Reduction Reactions: Products depend on the specific conditions and reagents used, but can include oxidized or reduced forms of the compound.
Scientific Research Applications
1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromopyridin-3-yl)methanamine
- Methyl 1-(5-bromopyridin-2-yl)-5-(tert-butyl)-1H-pyrazole-4-carboxylate
- 1-(5-Bromopyridin-3-yl)-N-methylmethanamine
Uniqueness
1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific combination of the pyrazole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H9BrN4 |
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Molecular Weight |
253.10 g/mol |
IUPAC Name |
1-[(5-bromopyridin-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H9BrN4/c10-8-3-7(4-12-5-8)6-14-2-1-9(11)13-14/h1-5H,6H2,(H2,11,13) |
InChI Key |
LYIQJYNIWRLGBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1N)CC2=CC(=CN=C2)Br |
Origin of Product |
United States |
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